(2-(2-Thienyl)cyclopropyl)methylamine
Overview
Description
(2-(2-Thienyl)cyclopropyl)methylamine is an organic compound that features a cyclopropyl group attached to a thienyl ring, which is a sulfur-containing heterocycle
Mechanism of Action
Target of Action
Thiophene-based analogs, which include (2-(2-thienyl)cyclopropyl)methylamine, have been studied extensively for their potential biological activities . They have been found to interact with a variety of targets, contributing to their diverse biological effects .
Mode of Action
It is known that thiophene-based analogs can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiophene-based analogs are known to influence a variety of biochemical pathways, leading to their diverse biological effects .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiophene-based analogs have been found to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Thienyl)cyclopropyl)methylamine typically involves the cyclopropanation of a thienyl derivative followed by amination. One common method includes the reaction of 2-thienylmethyl bromide with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation or recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thienyl ring, especially at the 2-position, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, sodium ethoxide, methanol, ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Alkylated or arylated thienyl derivatives.
Scientific Research Applications
Chemistry: (2-(2-Thienyl)cyclopropyl)methylamine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a precursor for bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting specific receptors or enzymes
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic components, due to its conductive properties.
Comparison with Similar Compounds
2-Thiophenemethylamine: A simpler analog with similar reactivity but lacking the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the thienyl ring.
2-(2-Thienyl)ethylamine: Similar structure but with an ethyl linker instead of a cyclopropyl group.
Uniqueness: (2-(2-Thienyl)cyclopropyl)methylamine is unique due to the combination of the thienyl ring and cyclopropyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical space in drug discovery and materials science.
Properties
IUPAC Name |
(2-thiophen-2-ylcyclopropyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWLXGXOJYGXIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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